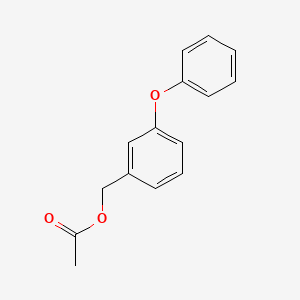
m-Phenoxybenzyl acetate
Cat. No. B8640596
M. Wt: 242.27 g/mol
InChI Key: XPHQNMNGUGOWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04709081
Procedure details


28.29 g. (0.3 mole) of phenol, 11.2 g. (0.2 mole) of potassium hydroxide and 20 cm3. of xylene are weighed together. The water is azeotropically distilled with stirring and boiling then the xylene is also distilled. To the reaction mixture 1.0 g. of copper(I) chloride and 1.0 g. of activated copper are added and in oil bath of 180° C. 22.91 g. (0.1 mole) 3-bromobenzyl acetate are dropped during 25 minutes while stirring. The reaction mixture is stirred at the same temperature for an additional two hours. After cooling 50 cm3. of 15% sodium chloride solution are added to the reaction mixture, then the reaction mixture is filtered off. The filtrate is extracted twice with 30 cm3 of toluene. The united organic phase is washed with a mixture of 30 cm3. of 15% sodium chloride solution and 10 cm3. of 40% sodium hydroxide solution. The organic phase is evaporated and the residue distilled in vacuo. 17.2 g. of 3-phenoxybenzyl acetate are obtained. Boiling point 142°-145° C./53.2 Pa, nD20 : 1.5621, yield 71%.





Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[C:10]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17](Br)[CH:16]=1)(=[O:12])[CH3:11].[Cl-].[Na+]>C1(C)C(C)=CC=CC=1>[C:10]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:16]=1)(=[O:12])[CH3:11] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)Br
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The water is azeotropically distilled
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the xylene is also distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of activated copper are added and in oil bath of 180° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred at the same temperature for an additional two hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling 50 cm3
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate is extracted twice with 30 cm3 of toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The united organic phase is washed with a mixture of 30 cm3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
